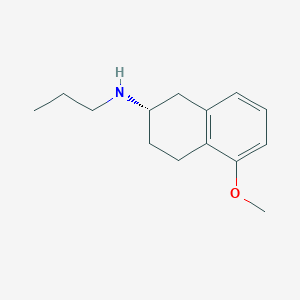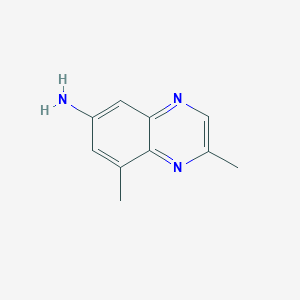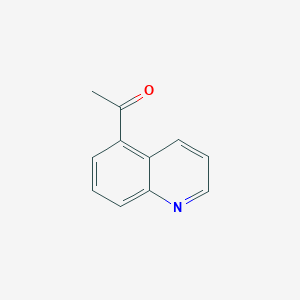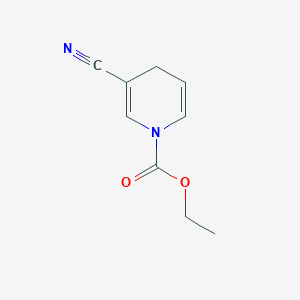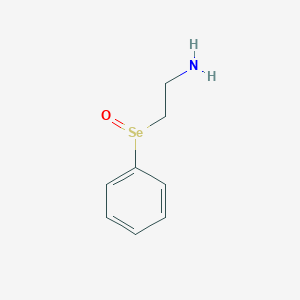
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester, also known as SNAP, is a chemical compound that has been widely used in scientific research. It is a nitric oxide donor that has been used to study the effects of nitric oxide on various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the release of nitric oxide in the presence of water. Nitric oxide is a signaling molecule that plays a crucial role in many physiological and biochemical processes. It acts by activating the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to the phosphorylation of various proteins and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to relax smooth muscle cells, reduce platelet aggregation, and inhibit the proliferation of cancer cells. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to modulate the activity of various enzymes and transcription factors, and to regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester in lab experiments is its ability to release nitric oxide in a controlled and predictable manner. This allows researchers to study the effects of nitric oxide on various physiological and biochemical processes with a high degree of precision. However, one limitation of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester is its short half-life, which can make it difficult to study long-term effects.
Future Directions
There are many future directions for research on Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester. One area of interest is the development of new cancer therapies that target the nitric oxide signaling pathway. Additionally, researchers are interested in studying the effects of nitric oxide on stem cell differentiation and tissue regeneration. Finally, there is interest in developing new nitric oxide donors that have longer half-lives and can be used to study long-term effects.
Synthesis Methods
The synthesis method of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the reaction of p-nitrosoaniline with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of a catalyst such as zinc chloride or tin chloride. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been widely used in scientific research to study the effects of nitric oxide on various physiological and biochemical processes. It has been used to study the role of nitric oxide in neurotransmission, cardiovascular function, and immune response. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been used to investigate the effects of nitric oxide on cancer cells and to develop new cancer therapies.
properties
CAS RN |
100836-59-7 |
|---|---|
Product Name |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester |
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[4-(dimethylaminomethylideneamino)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N4O3/c1-14(2)8-12-9-4-6-10(7-5-9)18-11(16)15(3)13-17/h4-8H,1-3H3 |
InChI Key |
OLFJEWKCCYHVLE-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
synonyms |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl est er |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








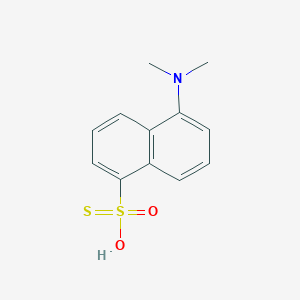

![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
